molecular formula C13H12O5 B075338 Butyl 1,3-dioxo-2-benzofuran-5-carboxylate CAS No. 1528-45-6

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate

Cat. No. B075338
CAS RN: 1528-45-6
M. Wt: 248.23 g/mol
InChI Key: WHZZRBITVLHZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB is a benzofuran derivative that has been synthesized using various methods, including the Pechmann condensation reaction.

Mechanism Of Action

The mechanism of action of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate is not fully understood. However, studies have shown that Butyl 1,3-dioxo-2-benzofuran-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit low toxicity in various in vitro and in vivo studies. However, the long-term effects of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate on human health are not fully understood. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate also has some limitations, including its limited solubility in water and its instability under certain conditions.

Future Directions

For the study of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate include the development of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate-based materials and polymers, the study of its mechanism of action, and further studies to determine its long-term effects on human health.

Synthesis Methods

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate can be synthesized using the Pechmann condensation reaction, which involves the reaction between salicylaldehyde and butanedione in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been studied for its potential as an antifungal and antibacterial agent. In material science, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a starting material for the synthesis of various compounds.

properties

CAS RN

1528-45-6

Product Name

Butyl 1,3-dioxo-2-benzofuran-5-carboxylate

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

butyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C13H12O5/c1-2-3-6-17-11(14)8-4-5-9-10(7-8)13(16)18-12(9)15/h4-5,7H,2-3,6H2,1H3

InChI Key

WHZZRBITVLHZEV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

synonyms

4-Butyloxycarbonyl-1,2-benzenedicarboxylic anhydride

Origin of Product

United States

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